
D-allose
Vue d'ensemble
Description
D-Allose is a rare monosaccharide and a C-3 epimer of D-glucose, as well as an aldose-ketose isomer of D-allulose . It exhibits 80% of the sweetness of sucrose but is non-caloric and non-toxic, making it a promising sucrose substitute in food applications . Beyond its sweetening properties, this compound demonstrates significant physiological functions, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects . Despite its benefits, this compound remains underutilized due to challenges in scalable production, which relies on enzymatic biosynthesis from precursors like D-allulose .
Méthodes De Préparation
- D-Allopyranose peut être synthétisé à partir de précurseurs de D-glucose.
- Les voies de synthèse spécifiques et les conditions réactionnelles dépendent de la stéréochimie et des modifications de groupes fonctionnels souhaitées.
- Les méthodes de production industrielles sont limitées en raison de sa rareté.
Analyse Des Réactions Chimiques
Enzymatic Isomerization of D-Allulose to D-Allose
Commercial glucose isomerase (GI) catalyzes the conversion of D-allulose to this compound in a packed bed reactor system :
Optimal Conditions
Parameter | Value |
---|---|
pH | 8.0 |
Temperature | 60°C |
Substrate Conc. | 500 g/L D-allulose |
Dilution Rate | 0.24/h |
Conversion Yield | 30% |
Under these conditions, continuous production achieved 150 g/L this compound output with 36 g/L/h productivity over 20 days . NMR analysis (800 MHz Bruker spectrometer) confirmed product identity through δ-values matching authentic this compound standards .
Glycosylation Reactions
This compound derivatives show distinct regioselectivity patterns :
Reaction Characteristics
Donor Anomer | Preferred Site | Yield Range |
---|---|---|
α-galactose | Axial O-3 | 62-78% |
β-galactose | Equatorial O-4 | 55-68% |
Molecular modeling revealed atomic charge distribution determines site preference, with cationic intermediates stabilizing axial O-3 attacks in α-anomers .
Kiliani-Fischer Chain Extension
This classical carbohydrate reaction produces this compound from D-ribose through :
-
Cyanohydrin formation (HCN addition)
-
Nitrile reduction (Pd-catalyzed hydrogenation)
-
Imine hydrolysis
The reaction yields a 1:1 epimeric mixture of this compound and D-altrose, demonstrating its utility in rare sugar synthesis.
Fermentative Production via Engineered E. coli
Metabolic engineering achieved 127.35 mg/L this compound titer through :
Key Genetic Modifications
-
Knockout: fruA, ptsG, glk, mak, pfkAB
-
Overexpression: D-glucose isomerase, D-allulose 3-epimerase, ribose-5-P isomerase
The Izumoring pathway enables three-step conversion:
D-glucose → D-fructose (DGI) → D-allulose (DAE) → this compound (RPI)
LC-MS analysis confirmed product identity (retention time 12.6 min, m/z 179 [M-H]⁻) .
Applications De Recherche Scientifique
Antitumor Effects
D-allose has been extensively studied for its antitumor properties across different cancer types. Research indicates that it can inhibit the proliferation of cancer cells without inducing cell-cycle arrest or apoptosis.
Case Studies
Metabolic Health Benefits
This compound has been identified as having potential benefits for metabolic health, including anti-inflammatory and antioxidant properties.
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties that may help mitigate conditions related to oxidative stress and inflammation. Studies have shown that it can reduce inflammatory markers in various models, suggesting a protective role against ischemia-reperfusion injury in the liver .
Antioxidant Activity
Research indicates that this compound acts as an antioxidant, which may contribute to its protective effects against cellular damage caused by reactive oxygen species (ROS) .
Food Industry Applications
Due to its sweetening properties and low caloric content, this compound is being explored as a natural sweetener.
Sweetness Profile
This compound is approximately 80% as sweet as sucrose but is non-caloric and non-toxic, making it an attractive alternative for food products aimed at reducing sugar intake .
Production Methods
Recent advancements have been made in the continuous production of this compound from D-allulose using commercial glucose isomerase, which could enhance its availability for industrial applications .
Safety and Toxicity
Studies evaluating the safety profile of this compound indicate that it is well-tolerated at concentrations used in research, with no significant toxicity observed in animal models up to 50 mM .
Mécanisme D'action
- D-Allopyranose’s exact mechanism of action remains elusive.
- It may interact with specific receptors or enzymes, affecting cellular processes.
- Further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Comparison with D-Glucose
Structural and Functional Differences
- Structural Relationship : D-Allose is a C-3 epimer of D-glucose, differing in the configuration of the hydroxyl group at the third carbon .
- Physiological Effects :
- Antiproliferative Activity : this compound inhibits glioblastoma (U251MG and U87MG) cell proliferation dose-dependently (50 mM reduces viability to 62% and 80%, respectively), independent of osmotic pressure—unlike D-glucose, which lacks such effects .
- Metabolic Interference : this compound competes with D-glucose in mitochondrial respiration, reducing reactive oxygen species (ROS) and ATP synthesis .
Table 1: Antiproliferative Effects of this compound vs. D-Glucose in Glioblastoma Cells
Compound | Concentration | U251MG Viability | U87MG Viability | Toxicity in MEF Cells |
---|---|---|---|---|
This compound | 50 mM | 62% | 80% | None |
D-Glucose | 50 mM | No significant effect | No significant effect | None |
Comparison with D-Allulose
Table 2: Key Differences Between this compound and D-Allulose
Comparison with 2-Deoxyglucose (2-DG)
Mechanistic and Efficacy Differences
- Structural Similarity : Both are glucose analogs, but 2-DG lacks a hydroxyl group at the C-2 position .
- Anticancer Mechanisms :
- 2-DG : Inhibits glycolysis by competitively binding to hexokinase, with IC50 values of 1.45–13.34 mM in pancreatic and ovarian cancers .
- This compound : Acts via thioredoxin-interacting protein (TXNIP) upregulation, inducing ROS-mediated apoptosis, and synergizes with autophagy inhibitors (e.g., hydroxychloroquine) .
- Efficacy : 2-DG shows higher potency (lower IC50), but this compound offers broader anti-inflammatory and antioxidant benefits .
Table 3: Anticancer Activity of this compound vs. 2-DG
Compound | IC50 (MIA PaCa-2 Pancreatic Cells) | Key Mechanisms | Synergy with p38 Inhibitors |
---|---|---|---|
2-DG | 1.45–13.34 mM | Glycolysis inhibition | Yes |
This compound | 53.25 mM | TXNIP/ROS pathway, autophagy modulation | Yes |
Comparison with Other Rare Sugars (D-Psicose, D-Tagatose)
- D-Psicose: Another C-3 epimer of D-fructose, used as a sweetener. Unlike this compound, it lacks reported anticancer effects but shares enzymatic production pathways .
- D-Tagatose: Industrially produced via isomerization of galactose.
Biotechnological Production Pathways
This compound is synthesized via three key enzymatic steps from D-glucose:
D-Glucose → D-Fructose (via glucose isomerase).
D-Fructose → D-Allulose (via D-allulose 3-epimerase).
D-Allulose → this compound (via L-rhamnose isomerase) . Challenges include low yields due to reversible reactions and the need for food-grade expression systems .
Activité Biologique
D-Allose, a rare sugar, has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and various health benefits supported by recent research findings.
1. Synthesis of this compound
This compound can be synthesized through both chemical and biological methods. The biological synthesis involves a series of enzyme-catalyzed reactions:
- Step 1: Conversion of D-glucose to D-fructose by D-glucose isomerase (GI).
- Step 2: D-fructose is converted to D-allulose via D-tagatose 3-epimerase or D-allulose 3-epimerase.
- Step 3: Finally, L-rhamnose isomerase catalyzes the conversion of D-allulose to this compound.
Recent studies have demonstrated that immobilized GI can effectively produce this compound from D-allulose with an optimal yield at specific conditions (pH 8.0 and 60°C) .
2. Biological Activities of this compound
This compound exhibits a range of biological activities that contribute to its therapeutic potential:
2.1 Anti-Cancer and Anti-Tumor Effects
Research indicates that this compound possesses anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has been shown to enhance the efficacy of chemotherapeutic agents while reducing their side effects .
2.2 Anti-Inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects, which are crucial in managing chronic inflammatory diseases. It inhibits the production of pro-inflammatory cytokines and modulates immune responses, making it a candidate for treating conditions like rheumatoid arthritis .
2.3 Antioxidative Activity
The antioxidative properties of this compound help in neutralizing free radicals, thereby protecting cells from oxidative stress. This mechanism is mediated through the activation of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase .
2.4 Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of this compound, particularly in protecting brain microvascular endothelial cells from hypoxic injury. It inhibits endoplasmic reticulum stress, which is crucial for maintaining cellular integrity during hypoxic conditions .
3. Case Studies and Research Findings
Several studies have provided insights into the efficacy and mechanisms underlying the biological activities of this compound:
4.
This compound presents a promising avenue for therapeutic applications due to its multifaceted biological activities, including anti-cancer, anti-inflammatory, antioxidative, and neuroprotective effects. Continued research into its mechanisms and potential clinical applications will be essential for harnessing its full benefits in medical science.
Q & A
Basic Research Questions
Q. What are the primary physiological functions of D-allose in biological systems, and how are these functions experimentally validated?
this compound exhibits anti-oxidant, anti-inflammatory, and anti-cancer properties, validated through in vitro and in vivo models. For example:
- Anti-cancer effects : Cell proliferation assays (e.g., MTT or trypan blue exclusion) in leukemia (MOLT-4F) and prostate cancer cells show dose-dependent growth inhibition via reactive oxygen species (ROS) modulation and thioredoxin-interacting protein (TXNIP) upregulation .
- Anti-inflammatory activity : Neutrophil ROS suppression is measured using chemiluminescence assays with lucigenin or luminol .
- Immunosuppression : Rat liver transplantation models demonstrate reduced rejection rates when this compound is co-administered with FK506 .
Q. What enzymatic methods are employed for the biotechnological production of this compound?
this compound is synthesized from D-psicose using isomerases such as L-rhamnose isomerase (L-RI) from Bacillus pallidus or Clostridium stercorarium. Key steps include:
- Enzyme screening : Activity assays (e.g., HPLC or LC-MS/MS) to identify optimal pH, temperature, and metal cofactors (e.g., Mn²⁺ for L-RI) .
- Purification : Cation-exchange chromatography (e.g., DTF-Ca²⁺ columns) and isoelectric precipitation (pI 6.3 for recombinant enzymes) to isolate this compound from reaction mixtures .
Q. How is this compound metabolized in plants, and what experimental techniques elucidate its metabolic pathways?
In rice, this compound is phosphorylated to this compound 6-phosphate (A6P) via hexokinase (HXK), initiating defense responses. Methods include:
- HXK inhibition : Using D-mannoheptulose to block phosphorylation and confirm A6P's role in ROS production .
- Transgenic models : Overexpressing E. coli AlsK (kinase) or AlsI (isomerase) to manipulate A6P levels and assess defense gene expression (e.g., qRT-PCR for OsPR1 and OsRBOHC) .
Advanced Research Questions
Q. How does phosphorylation of this compound to A6P contribute to its signaling mechanisms in plant defense responses?
A6P activates NADPH oxidase via glucose-6-phosphate dehydrogenase (G6PDH), generating ROS for pathogen resistance. Key approaches:
- Genetic mutants : OsG6PDH1-defective rice shows reduced sensitivity to this compound, rescued by complementation assays .
- Chemical inhibitors : Diphenylene iodonium (DPI) suppresses ROS, while ascorbic acid scavenges ROS to validate its role in lesion mimic formation .
- Enzyme kinetics : Michaelis-Menten analysis of HXK isoforms (e.g., OsHXK5/6) reveals differential phosphorylation efficiency for this compound vs. D-glucose .
Q. What experimental approaches validate the role of this compound in enhancing the efficacy of cisplatin in cancer treatment?
Synergistic effects are tested using:
- Cell cycle analysis : Flow cytometry (propidium iodide staining) shows G2/M arrest in NSCLC cells treated with this compound + cisplatin .
- Xenograft models : Tumor volume reduction and Ki-67 staining confirm additive effects in mice, with TXNIP upregulation verified via Western blot .
- Transcriptomics : RNA-seq identifies pathways (e.g., apoptosis, autophagy) co-regulated by this compound and cisplatin .
Q. How can contradictory data on this compound’s dual role in ROS regulation (suppression vs. induction) be resolved?
Context-dependent effects are clarified through:
- Cell-type specificity : Neutrophils (ROS suppression) vs. cancer cells (ROS induction) are compared using lucigenin-based assays .
- Dose-response curves : Low doses (≤10 mM) suppress ROS in neutrophils, while high doses (≥50 mM) induce ROS in cancer cells .
- Genetic knockouts : TXNIP⁻/⁻ models eliminate ROS modulation, confirming TXNIP as a mediator .
Q. What methodological challenges arise in engineering this compound-producing enzymes for improved yield, and how are they addressed?
Challenges include low thermostability and substrate specificity. Solutions involve:
- Directed evolution : Error-prone PCR of L-RI to screen for mutants with enhanced activity at elevated temperatures .
- Structural analysis : X-ray crystallography identifies key residues (e.g., Glu357 in L-RI) for substrate binding, guiding site-directed mutagenesis .
- Heterologous expression : Codon optimization of alsK in E. coli improves A6P production by 2.5-fold .
Q. Methodological Resources
- Data Analysis : Use ANOVA for dose-response studies and Kaplan-Meier survival analysis for xenograft models .
- Instrumentation : LC-MS/MS for sugar quantification, flow cytometry for cell cycle profiling, and isothermal titration calorimetry for enzyme kinetics .
- Reproducibility : Detailed protocols for HXK inhibition assays and transgenic rice generation are provided in supplementary materials of .
Propriétés
Numéro CAS |
2595-97-3 |
---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1 |
Clé InChI |
WQZGKKKJIJFFOK-IVMDWMLBSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@H](C(O1)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)O |
Key on ui other cas no. |
6038-51-3 2595-97-3 |
Synonymes |
allose allose, (D)-isomer allose, (L)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.